

# Chemical structure and synthesis of LYS228

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antibacterial agent 228*

Cat. No.: *B15567854*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Synthesis of LYS228

## Introduction

LYS228, also known as ancremonam, is a novel monobactam antibiotic currently under development for the treatment of infections caused by multidrug-resistant Gram-negative bacteria.<sup>[1][2]</sup> As a member of the monobactam class, it possesses a monocyclic  $\beta$ -lactam nucleus, which confers stability against metallo- $\beta$ -lactamases (MBLs).<sup>[3][4][5][6]</sup> LYS228 was specifically designed to also be stable against most serine- $\beta$ -lactamases (SBLs), including extended-spectrum  $\beta$ -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs), which are capable of inactivating the clinically used monobactam, aztreonam.<sup>[1][3][5]</sup> This guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental data related to LYS228 for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

LYS228 is characterized by a complex chemical structure featuring a  $\beta$ -lactam core, a thiazole-oxime side chain, and a sulfo group, which is characteristic of monobactams.

IUPAC Name: 1-(((Z)-1-(2-aminothiazol-4-yl)-2-oxo-2-(((3S,4R)-2-oxo-4-((2-oxooxazolidin-3-yl)methyl)-1-sulfoazetidin-3-yl)amino)ethylidene)amino)oxy)cyclopropane-1-carboxylic acid.<sup>[7]</sup>

Table 1: Physicochemical Properties of LYS228

| Property          | Value                                                                         | Reference(s)                                                |
|-------------------|-------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 1810051-96-7 (free acid)                                                      | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Molecular Formula | C <sub>16</sub> H <sub>18</sub> N <sub>6</sub> O <sub>10</sub> S <sub>2</sub> | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Molecular Weight  | 518.47 g/mol                                                                  | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Synonyms          | LYS-228, Ancremonam                                                           | <a href="#">[7]</a>                                         |

## Mechanism of Action

LYS228 exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[\[1\]](#) The primary molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis and cell division (septation).[\[1\]](#)[\[3\]](#)[\[6\]](#) By covalently acylating the active-site serine of PBP3, LYS228 blocks its transpeptidase activity.[\[1\]](#) This inhibition disrupts the formation of the peptidoglycan layer, leading to the formation of elongated, filamentous cells and eventual cell lysis.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action for LYS228.

## Chemical Synthesis

A scalable, multi-kilogram manufacturing process for LYS228 has been developed.[11][12][13] A new synthesis features key steps such as the development of novel acylation protocols, an asymmetric hydrogenation via dynamic kinetic resolution, and a late-stage ring closure to form the critical  $\beta$ -lactam structure.[11][14][15] The workflow below outlines a key synthetic route.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of LYS228.

## Quantitative Data

### In Vitro Antibacterial Activity

LYS228 demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to other  $\beta$ -lactams.

Table 2: In Vitro Activity (MIC) of LYS228 Against Enterobacteriaceae

| Organism/Enzyme Profile | No. of Isolates | MIC <sub>50</sub> ( $\mu$ g/mL) | MIC <sub>90</sub> ( $\mu$ g/mL) | Reference(s) |
|-------------------------|-----------------|---------------------------------|---------------------------------|--------------|
| All Enterobacteriaceae  | 271             | 0.25                            | 1                               | [16]         |
| ESBL-producing          | 37              | -                               | 1                               | [1][16]      |
| KPC-producing           | 46              | -                               | 2                               | [1]          |
| MBL-producing           | 33              | -                               | 4                               | [1][16]      |
| Carbapenem-Resistant    | 77              | -                               | 4                               | [16]         |

## PBP3 Binding Kinetics

The binding affinity of LYS228 to its primary target, E. coli PBP3, is comparable to that of aztreonam.

Table 3: Kinetic Parameters for PBP3 Binding

| Compound  | $k_2/K_e$ (s <sup>-1</sup> M <sup>-1</sup> ) | Reference(s)  |
|-----------|----------------------------------------------|---------------|
| LYS228    | 367,504                                      | [3][4][5][10] |
| Aztreonam | 409,229                                      | [3][4][5][10] |

## Pharmacokinetic Properties (First-in-Human Study)

A study in healthy volunteers established the initial safety and pharmacokinetic profile of LYS228.[1][2]

Table 4: Summary of LYS228 Pharmacokinetics in Healthy Volunteers

| Parameter                              | Observation                                              | Reference(s) |
|----------------------------------------|----------------------------------------------------------|--------------|
| Terminal Half-Life (t <sub>1/2</sub> ) | 1.0 - 1.6 hours                                          | [1][2]       |
| Plasma Protein Binding                 | 8.3% - 17.5% (low)                                       | [1]          |
| Clearance                              | Rapid, predominantly via urinary excretion               | [1][2]       |
| Accumulation                           | No significant accumulation observed with multiple doses | [1]          |

## Experimental Protocols

### Synthesis of LYS228 via Intermediate 16 (Route 1)

This protocol outlines a key deprotection and precipitation step in one of the documented synthetic routes.[17]

- Cool a solution of intermediate 16 (20.0 g, 29.2 mmol) in dichloromethane (DCM, 200.0 mL) to 0 °C.

- Add anisole (6.4 mL, 58.4 mmol) and trifluoroacetic acid (TFA, 11.3 mL, 146.0 mmol), followed by water (20.0 mL).
- Warm the reaction mixture to 20 °C and stir for 5 hours.
- Add a second portion of TFA (11.3 mL, 146.0 mmol) and continue stirring for an additional 15 hours.
- Separate the aqueous phase.
- Add the aqueous phase to acetone (600.0 mL) to induce precipitation of the product.
- Isolate the resulting solid to yield LYS228.

## Gel-Based Penicillin-Binding Protein (PBP) Assay

This method qualitatively assesses the binding of LYS228 to various PBPs.<sup>[3]</sup>

- Membrane Preparation: Prepare a crude bacterial membrane fraction from a mid-log phase culture of *E. coli* (e.g., strain NB27001).
- Binding Reaction: Incubate the prepared membrane fraction with varying concentrations of LYS228 or a comparator antibiotic. A fluorescently labeled penicillin (e.g., Bocillin FL) is used as a reporter ligand.
- Competition: The unlabeled antibiotic (LYS228) competes with the fluorescent penicillin for binding to the PBPs.
- SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. A reduction in the fluorescent signal for a specific PBP band in the presence of LYS228 indicates binding.
- Densitometry Analysis: Quantify the binding by measuring the intensity of the PBP bands.

## Stopped-Flow Fluorimetry for PBP3 Binding Kinetics

This technique provides quantitative kinetic data on the interaction between LYS228 and purified PBP3.[\[3\]](#)[\[6\]](#)

- Protein Purification: Use purified E. coli PBP3 for the assay.
- Tryptophan Quenching: The binding of a  $\beta$ -lactam antibiotic to the PBP3 active site causes a change in the local environment of tryptophan residues, leading to a measurable quenching of their intrinsic fluorescence.
- Rapid Mixing: Use a stopped-flow instrument to rapidly mix the purified PBP3 solution with the LYS228 solution.
- Fluorescence Measurement: Monitor the decrease in tryptophan fluorescence over time immediately after mixing.
- Data Analysis: Fit the resulting kinetic traces to appropriate binding models to determine the initial noncovalent interaction ( $K_e$ ) and the acylation rate ( $k_2$ ).

## Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[18\]](#)

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
- Serial Dilutions: Prepare two-fold serial dilutions of LYS228 in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls.
- Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
- Reading: The MIC is defined as the lowest concentration of LYS228 that completely inhibits visible bacterial growth.

## Conclusion

LYS228 is a promising novel monobactam antibiotic with a chemical structure optimized for stability against a broad spectrum of  $\beta$ -lactamases. Its potent in vitro activity against multidrug-resistant Enterobacteriaceae is driven by the efficient inhibition of PBP3. The development of a scalable synthetic process and favorable pharmacokinetic data from early clinical studies support its continued investigation as a potential new therapeutic option for serious Gram-negative infections.[3][4]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-in-Human Study To Assess the Safety and Pharmacokinetics of LYS228, a Novel Intravenous Monobactam Antibiotic in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in *Escherichia coli* and *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The monobactam LYS228: mode of action and mechanisms decreasing in vitro susceptibility of *Escherichia coli* and *Klebsiella pneumoniae* - OAK Open Access Archive [oak.novartis.com]
- 6. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in *Escherichia coli* and *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. LYS228 | 1810051-96-7 | Antibacterial | MOLNOVA [molnova.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/ja05352a001) [pubs.acs.org]
- 13. Process Development for the Synthesis of a -monobactam antibiotic - LYS228 - OAK Open Access Archive [\[oak.novartis.com\]](https://oak.novartis.com)
- 14. New Synthesis for the Monobactam Antibiotic- LYS228 - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/35304432/)
- 15. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/ja05352a002) [pubs.acs.org]
- 16. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/35304432/)
- 17. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/ja05352a003) [pubs.acs.org]
- 18. In Vivo Efficacy of Novel Monobactam LYS228 in Murine Models of Carbapenemase-Producing Klebsiella pneumoniae Infection - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/35304432/)
- To cite this document: BenchChem. [Chemical structure and synthesis of LYS228]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567854#chemical-structure-and-synthesis-of-lys228\]](https://www.benchchem.com/product/b15567854#chemical-structure-and-synthesis-of-lys228)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)